molecular formula C13H17NO5 B1391211 {4-[(Tert-butoxycarbonyl)amino]phenoxy}acetic acid CAS No. 188751-52-2

{4-[(Tert-butoxycarbonyl)amino]phenoxy}acetic acid

Cat. No. B1391211
M. Wt: 267.28 g/mol
InChI Key: XCVRNGMGBYUWNT-UHFFFAOYSA-N
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Description

The compound “{4-[(Tert-butoxycarbonyl)amino]phenoxy}acetic acid” is an organic compound. It is a derivative of acetic acid where a phenoxy group and a tert-butoxycarbonyl (Boc) protected amino group are attached .


Molecular Structure Analysis

The molecular structure of “{4-[(Tert-butoxycarbonyl)amino]phenoxy}acetic acid” consists of a tert-butoxycarbonyl protected amino group and a phenoxy group attached to an acetic acid . The exact structure can be determined using techniques such as NMR spectroscopy .

Scientific Research Applications

Synthesis in Peptide Research

4-[(Tert-butoxycarbonyl)amino]phenoxyacetic acid has been prominently used in the synthesis of peptides, particularly in solid-phase synthesis. It serves as a 'handle' in the synthesis of peptide alpha-carboxamides. Its stability and efficiency in linkage and cleavage processes make it a valuable component in this domain. For example, it demonstrated high yield and resistance to acidolysis, proving its efficacy in peptide synthesis applications (Gaehde & Matsueda, 1981).

Chemical Synthesis and Selectivity

In chemical synthesis, this compound is involved in the selective removal of tert-butoxycarbonyl groups. It has been shown to enhance selectivity in deprotection processes, crucial for synthesizing complex molecules. The selectivity is improved when used with certain acid mixtures, highlighting its importance in achieving precise synthetic outcomes (Bodanszky & Bodanszky, 2009).

Catalytic Applications

The compound is also noted for its catalytic applications. It has been used as a catalyst for N-tert-butoxycarbonylation of amines. Its use in catalysis is environmentally benign, efficient, and yields products chemoselectively in excellent conditions. This aspect is significant in the development of sustainable and effective chemical processes (Heydari et al., 2007).

Biomedical Applications

In the biomedical field, derivatives of this compound have been explored for their potential in designing anticancer agents. Functionalized amino acid derivatives incorporating this compound showed promising cytotoxicity against human cancer cell lines. This suggests its potential role in the development of new therapeutic agents (Kumar et al., 2009).

Solid-Phase Peptide Synthesis

Its role extends to the solid-phase synthesis of peptide acids, where it is used in the preparation of safety-catch linkers. This application is crucial for the release of peptide acids into aqueous buffers, a key step in peptide synthesis (Panke & Frank, 1998).

Safety And Hazards

The safety data sheet for a similar compound, 4-[(tert-Butoxycarbonylamino)methyl]phenylboronic acid pinacol ester, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions for “{4-[(Tert-butoxycarbonyl)amino]phenoxy}acetic acid” could involve its use in the synthesis of more complex organic compounds. Its Boc protected amino group makes it a versatile building block in organic synthesis .

properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-4-6-10(7-5-9)18-8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVRNGMGBYUWNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(Tert-butoxycarbonyl)amino]phenoxy}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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